3,5-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide
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Overview
Description
3,5-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with two fluorine atoms and an azetidine ring bearing a pyridine moiety. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the azetidine intermediate.
Attachment of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be carried out to convert the sulfonamide group to an amine group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
3,5-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. The fluorine atoms and the azetidine ring can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-difluoro-N-[1-(pyridin-2-yl)ethyl]aniline
- N-{2,4-difluoro-3-[(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]phenyl}ethanesulfonamide
Uniqueness
3,5-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is unique due to the presence of both the azetidine ring and the sulfonamide group, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H13F2N3O2S |
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Molecular Weight |
325.34 g/mol |
IUPAC Name |
3,5-difluoro-N-(1-pyridin-2-ylazetidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H13F2N3O2S/c15-10-5-11(16)7-13(6-10)22(20,21)18-12-8-19(9-12)14-3-1-2-4-17-14/h1-7,12,18H,8-9H2 |
InChI Key |
ZEOUZQHJVIOAJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NS(=O)(=O)C3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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